molecular formula C8H2ClF3N2O B1506498 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one CAS No. 191847-82-2

4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one

Cat. No.: B1506498
CAS No.: 191847-82-2
M. Wt: 234.56 g/mol
InChI Key: MXWBMDWYMJRRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one ( 191847-82-2) is a benzimidazolone derivative of interest in chemical and pharmaceutical research . This compound, with a molecular formula of C8H4ClF3N2O and a molecular weight of 236.58 g/mol, serves as a versatile scaffold for the synthesis of more complex molecules . Its structure incorporates both a chloro and a trifluoromethyl substituent on the benzimidazolone core, functional groups that are known to significantly influence the electronic characteristics, metabolic stability, and binding affinity of lead compounds in medicinal chemistry programs . The calculated properties of this compound include a density of approximately 1.7 g/cm³ and a boiling point of around 238°C . Researchers utilize this chemical building block primarily in the development and exploration of new pharmacologically active substances, leveraging its heterocyclic architecture which is prevalent in many therapeutic agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBMDWYMJRRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)N=C21)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724850
Record name 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191847-82-2
Record name 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H3ClF3N2O
  • Molecular Weight : 232.57 g/mol
  • IUPAC Name : 4-chloro-6-(trifluoromethyl)-1H-benzimidazol-2-one

This compound features a benzimidazole core with a chloro and a trifluoromethyl group, which significantly influence its biological properties.

Anticancer Activity

Research indicates that compounds with a benzimidazole scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the proliferation of various cancer cell lines. The cytotoxicity of this compound has been evaluated against several cancer types, revealing promising results.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in Table 1:

Cell LineIC50 (μM)Reference
SH-SY5Y (Neuroblastoma)20.94 ± 0.13
A549 (Lung Cancer)37.68 ± 0.20
HCT116 (Colon Cancer)Not specified

These findings suggest that the compound selectively targets tumor cells while sparing normal cells, indicating its potential for further development as an anticancer agent.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurodegenerative diseases.

Enzyme Inhibition Data

The compound's inhibitory activity was measured using IC50 values against AChE and BuChE:

EnzymeIC50 (μM)Type of InhibitionReference
Acetylcholinesterase46.8–137.7Mixed-type
Butyrylcholinesterase19.1–881.1Non-selective

These results indicate that the compound exhibits a balanced inhibition profile, which may be beneficial for treating conditions like Alzheimer's disease.

Antimicrobial Activity

In addition to anticancer and enzyme inhibition activities, the compound has shown potential antimicrobial effects. Studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans250

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of the trifluoromethyl group at position 6 has been associated with enhanced potency against various targets compared to non-fluorinated analogs . This suggests that fluorine substitution can significantly modify the pharmacological profile of benzimidazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole, including 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one, exhibit promising cytotoxic properties against various cancer cell lines. For instance, research has shown that compounds with trifluoromethyl groups can inhibit tumor cell proliferation effectively. The compound demonstrated selective cytotoxicity towards cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to normal cell lines like Hek-293 .

Table 1: Cytotoxicity Profile of this compound

Cell LineIC50 (μM)Selectivity
A54920.94High
MCF-737.68Moderate
Hek-293>100Low

2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies reported that it effectively inhibits lipid peroxidation, a common indicator of oxidative stress, demonstrating a reduction in malondialdehyde levels comparable to standard antioxidants like Trolox .

3. Antimicrobial Activity
Another area of interest is the antimicrobial potential of benzimidazole derivatives. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Material Science Applications

1. Polymer Chemistry
In material science, the incorporation of benzimidazole derivatives into polymer matrices has been explored due to their thermal stability and mechanical properties. Research indicates that these compounds can enhance the performance characteristics of polymers used in coatings and adhesives.

Case Study: Polymer Enhancement
A study demonstrated that adding this compound to a polycarbonate matrix improved its thermal resistance and mechanical strength, making it suitable for high-performance applications in electronics and automotive industries .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 and the trifluoromethyl group at position 6 participate in nucleophilic and electrophilic substitutions, enabling structural diversification.

Key Examples:

Reaction Type Reagents/Conditions Product Yield Source
Bromination HBr, CuBr, NaNO₂, 5–25°C4-Bromo-6-(trifluoromethyl)-2H-benzimidazol-2-one84%
Cyanidation CuCN, DMF, cetyltrimethylammonium bromide, 154–160°C4-Cyano-6-(trifluoromethyl)-2H-benzimidazol-2-one78%
Methoxy Substitution NaOMe, DMF, 80°C4-Methoxy-6-(trifluoromethyl)-2H-benzimidazol-2-one67%

Mechanistic Insights :

  • Bromination proceeds via diazotization followed by Sandmeyer-type reactions .

  • Cyanidation employs Ullmann-type coupling under phase-transfer catalysis .

  • Methoxy substitution occurs through SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the trifluoromethyl group .

Oxidation and Reduction

The benzimidazolone scaffold undergoes redox transformations under controlled conditions.

Oxidation:

  • Product : 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2,5-dione

  • Reagents : KMnO₄ in acidic medium (H₂SO₄/H₂O)

  • Yield : 58%

Reduction:

  • Product : 4-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydrobenzimidazol-2-one

  • Reagents : H₂, Raney Ni, 30–35°C, 1 MPa pressure

  • Yield : 76%

Applications : Reduced derivatives show enhanced bioactivity in pharmacological studies .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused heterocycles.

Example Reactions:

Reaction Conditions Product Yield Source
Pyrimidine Fusion 4-Alkoxyvinyl trifluoromethyl ketone, DMF, 140°C2-(Trifluoromethyl)pyrimido[1,2-a]benzimidazole72%
Thiazine Formation 2-Mercaptobenzimidazole, K₂CO₃, DMSO, 120°C2-Fluoro-4H-benzo imidazo[2,1-b] thiazine68%

Mechanistic Pathways :

  • Pyrimidine fusion involves [4+2] cycloaddition followed by dehydration .

  • Thiazine formation proceeds via defluorinative cyclization under basic conditions .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 280°C without melting .

  • Hydrolytic Sensitivity : The lactam ring resists hydrolysis in neutral aqueous media but opens under strong acidic/basic conditions to form 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine .

  • Electrophilic Aromatic Substitution : Directed by the electron-deficient trifluoromethyl group, favoring reactions at positions 5 and 7 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzimidazolone Derivatives

Key Structural Variations and Implications

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one (Target) C8H4ClF3N2O (inferred) Cl (C4), CF3 (C6), 2-one (C2) Hypothesized ion channel modulation
Flibanserin C20H21FN4O Piperazinyl-ethyl, CF3 (C5) Poor solubility in neutral pH; CNS drug (HSDD)
[1,3-Dihydro-1-(2-hydroxy-5-(CF3)phenyl)-5-CF3-2H-benzimidazol-2-one] C15H9F6N2O2 CF3 (C5, phenyl), OH (phenyl) KCa1.1 channel opener; reverses neuropathic pain in rats
4-Chloro-6-(trifluoromethyl)benzimidazole C8H4ClF3N2 Cl (C4), CF3 (C6) Intermediate for pharmaceuticals
  • Flibanserin : The addition of a piperazinyl-ethyl group increases molecular weight and complexity, enabling CNS penetration but reducing solubility in neutral pH .
  • Dual-CF3 benzimidazolone : The two trifluoromethyl groups enhance lipophilicity and potency in KCa1.1 activation but may contribute to off-target effects in cardiac tissues .
  • Benzimidazole vs. Benzimidazolone : The absence of the 2-one group in benzimidazole derivatives reduces hydrogen-bonding capacity, impacting receptor affinity and metabolic stability .

Comparison with Heterocyclic Analogues: Quinoline Derivatives

Compound Name Molecular Formula Core Structure Substituents Price (5g) Reference
4-Chloro-6-(trifluoromethyl)quinoline C10H5ClF3N Quinoline Cl (C4), CF3 (C6) JPY 30,000
Target Compound C8H4ClF3N2O Benzimidazolone Cl (C4), CF3 (C6), 2-one
  • Quinoline vs. Benzimidazolone: Quinoline’s nitrogen-containing bicyclic structure confers distinct electronic properties, often exploited in antimalarial and antiviral agents.

Physicochemical and Pharmacological Properties

Solubility and Bioavailability

  • Flibanserin : Poorly soluble in neutral pH (0.002 mg/mL at pH 8.0) but dissolves rapidly in acidic conditions, enabling oral formulation .
  • Dual-CF3 benzimidazolone : High lipophilicity (due to CF3 groups) likely limits aqueous solubility but enhances blood-brain barrier penetration for neuropathic pain relief .
  • 4-Chloro-6-(trifluoromethyl)benzimidazole : Lacks solubility data, but the absence of the 2-one group may reduce polarity compared to the target compound .

Pharmacological Activity

  • The dual-CF3 benzimidazolone exhibits dose-dependent antiallodynic effects in nerve-injured rats, highlighting the role of CF3 groups in ion channel modulation .
  • Flibanserin’s piperazinyl moiety targets serotonin receptors, demonstrating how substituent diversity directs therapeutic applications .

Preparation Methods

Key Reaction Sequence:

  • Starting Materials:

    • 4-trifluoromethyl-1,2-phenylenediamine
    • 2-(2-chloro-6-fluorophenyl) derivatives or related aromatic aldehydes
  • Cyclization and Substitution:
    The condensation of 4-trifluoromethyl-1,2-phenylenediamine with substituted aromatic aldehydes under acidic or reflux conditions leads to the formation of the benzimidazole ring system bearing the chloro and trifluoromethyl groups.

  • Hydrolysis and Work-up:
    For example, methyl esters of benzimidazole derivatives are hydrolyzed using sodium hydroxide in a methanol/tetrahydrofuran solvent mixture under reflux for 12 hours. The reaction mixture is then acidified, extracted, dried, and purified to yield the target benzimidazol-2-one compound with yields around 70%.

Example Data Table: Preparation Steps and Yields

Step Reaction Description Conditions Yield (%)
1 Synthesis of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole Reaction with 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde 77
2 Hydrolysis of methyl ester to benzimidazol-2-one NaOH in MeOH/THF, reflux 12 h 70
3 Purification by silica gel chromatography Ethyl acetate/hexane (2:1) 70

Preparation of Key Intermediates: 2-Chloro-6-(trifluoromethyl)pyridine

The synthesis of this compound often involves intermediates such as 2-chloro-6-(trifluoromethyl)pyridine, which can be prepared by nucleophilic substitution and metal-catalyzed reactions.

Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine to 2-Hydroxy-6-(trifluoromethyl)pyridine

  • Reaction with aqueous potassium hydroxide at elevated temperatures (115-170 °C) under pressure results in hydrolysis of the chloro substituent to hydroxy groups with high yields (96-97%).

Palladium-Catalyzed Carbonylation

  • Using palladium diacetate and 1,1'-bis(diphenylphosphino)ferrocene as catalysts with triethylamine in methanol under carbon monoxide atmosphere at 60 °C for 17-22 hours, 2-chloro-6-(trifluoromethyl)pyridine can be converted to methyl esters, which are useful intermediates for benzimidazole synthesis.

Organometallic Functionalization

  • Treatment of 2-chloro-6-(trifluoromethyl)pyridine with trimethylaluminum in tetrahydrofuran/toluene at 0–20 °C for 12 hours allows further functionalization, facilitating downstream transformations.

Summary Table of Key Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Cyclization of 4-trifluoromethyl-1,2-phenylenediamine with substituted aldehydes Acidic conditions, reflux, NaOH hydrolysis ~70 Forms benzimidazol-2-one core
Hydrolysis of methyl esters NaOH in MeOH/THF, reflux 12 h 70 Conversion to benzimidazol-2-one
Pd-catalyzed carbonylation of 2-chloro-6-(trifluoromethyl)pyridine Pd(OAc)2, dppf, Et3N, CO atmosphere, 60 °C, 17-22 h 96 Preparation of methyl ester intermediates
Hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine KOH aqueous, 115-170 °C, 8 h, pressure 0.3-0.8 MPa 96-97 Conversion to hydroxy derivative
Organometallic functionalization Me3Al in THF/toluene, 0-20 °C, 12 h Not specified Enables further substitution

Research Findings and Notes

  • The presence of the trifluoromethyl group significantly influences the reactivity and stability of intermediates, requiring controlled reaction conditions such as inert atmosphere and precise temperature control.

  • Hydrolysis steps are critical for converting ester intermediates to the benzimidazol-2-one core, typically achieved under basic reflux conditions followed by acidification.

  • Palladium-catalyzed carbonylation is an efficient method to introduce carboxylate functionalities on pyridine rings, facilitating subsequent cyclization to benzimidazole derivatives.

  • Purification commonly involves silica gel chromatography using ethyl acetate/hexane mixtures, ensuring high purity of the final compound.

Q & A

Q. Key Parameters :

MethodCatalystYield (%)Purity (HPLC)
Solvent-Free One-Potp-TsOH75–85≥98%
CyclocondensationPd/C (hydrogenation)60–70≥95%

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., trifluoromethyl at C6, chloro at C4) .
    • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯O bonds) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

Basic: What biological activities have been reported for this benzimidazole derivative?

Answer:

  • Antimicrobial : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-Inflammatory : Inhibition of LPS-induced NO production (IC50_{50} = 12.5 µM in RAW264.7 cells) .
  • Antiviral : Moderate activity against Hepatitis B virus (EC50_{50} = 18 µM) via polymerase inhibition .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use the same cell line (e.g., MDA-MB-231 for cytotoxicity) and reference drugs (e.g., CPT for IC50_{50} normalization) .
  • Dose-Response Curves : Validate activity with ≥3 independent replicates and report Hill slopes to assess efficacy thresholds .
  • Meta-Analysis : Compare datasets using tools like QSAR models to identify outlier compounds or assay artifacts .

Advanced: What computational approaches are used to predict structure-activity relationships (SAR)?

Answer:

  • 2D-QSAR Models : Train on datasets (n = 131 benzimidazole derivatives) using descriptors like logP, polar surface area, and H-bond acceptor count. Validation via leave-one-out cross-validation (R2^2 > 0.85) .
  • Molecular Docking : Map interactions with targets (e.g., HBV polymerase) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

Q. Example QSAR Model Output :

DescriptorCoefficientp-value
logP−0.450.003
H-Bond Acceptors0.320.015

Advanced: How does the ESIPT mechanism influence fluorescence properties in benzimidazole derivatives?

Answer:
The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in benzimidazoles enables large Stokes shifts (>150 nm) and dual emission. Key steps:

Photoexcitation : UV absorption (λabs_{abs} = 320–350 nm) promotes electrons to the excited state.

Proton Transfer : Intramolecular H-transfer from hydroxyl to adjacent nitrogen, forming a tautomer.

Emission : Fluorescence at λem_{em} = 450–500 nm, useful for Cu2+^{2+}/Zn2+^{2+} sensing (LOD = 10 nM) .

Q. Applications :

  • Biosensing : Detect metal ions via fluorescence quenching.
  • OLEDs : Tunable emission for blue-light materials .

Advanced: What safety protocols are required for handling this compound?

Answer:

  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated reagents) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Advanced: How can molecular hybridization improve anti-inflammatory activity?

Answer:
Hybridize the benzimidazole core with indole-2-formamide to enhance target affinity:

Design : Dock hybrid structures to COX-2 and TNF-α active sites.

Synthesis : Couple indole-2-carboxylic acid with benzimidazole-thiazole via EDC/HOBt-mediated amidation (yield = 65–75%) .

Evaluation : Measure IL-6 suppression (IC50_{50} = 9.8 µM) vs. dexamethasone (IC50_{50} = 11.2 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.